molecular formula C14H20O2 B13483975 1-(2-Hydroxy-5-isopropylphenyl)-2,2-dimethylpropan-1-one

1-(2-Hydroxy-5-isopropylphenyl)-2,2-dimethylpropan-1-one

Katalognummer: B13483975
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: CPWPXGFBPFGKEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxy-5-isopropylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is known for its unique structural features, which include a hydroxy group and an isopropyl group attached to a phenyl ring, along with a dimethylpropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-isopropylphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-isopropylbenzaldehyde and 2,2-dimethylpropanal.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Hydroxy-5-isopropylphenyl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution typically involve the use of acids or halogens.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-5-isopropylphenyl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the carbonyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Hydroxy-3,5-dimethylphenyl)propan-1-one
  • 1-(2-Hydroxy-4,5-dimethylphenyl)propan-1-one
  • 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one

Uniqueness

1-(2-Hydroxy-5-isopropylphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of both the hydroxy and isopropyl groups on the phenyl ring, along with the dimethylpropanone moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-(2-hydroxy-5-propan-2-ylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C14H20O2/c1-9(2)10-6-7-12(15)11(8-10)13(16)14(3,4)5/h6-9,15H,1-5H3

InChI-Schlüssel

CPWPXGFBPFGKEB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.